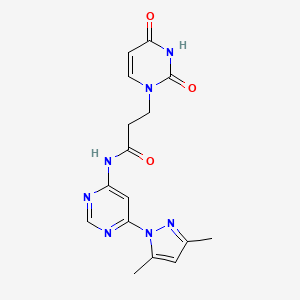![molecular formula C13H24ClN5O2 B2548649 Tert-butyl (2S)-2-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidine-1-carboxylate;hydrochloride CAS No. 2287237-75-4](/img/structure/B2548649.png)
Tert-butyl (2S)-2-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidine-1-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
- Tert-butyl group : The tert-butyl moiety (tert-butane) is a bulky hydrocarbon group that significantly influences the compound’s reactivity and stability. It is often used as a protecting group in organic synthesis due to its steric hindrance properties .
Synthesis Analysis
The synthesis of Tert-butyl (2S)-2-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidine-1-carboxylate hydrochloride involves several steps. While specific synthetic routes may vary, the general approach includes the introduction of the triazole and pyrrolidine moieties, followed by protection with the tert-butyl group. Researchers have explored various methods to achieve high yields and enantiopurity .
Molecular Structure Analysis
The compound’s molecular structure consists of the tert-butyl-protected pyrrolidine ring linked to the aminomethyltriazole group. The spatial arrangement of atoms significantly impacts its biological activity and interactions with target proteins. Computational studies and X-ray crystallography can provide insights into its 3D structure .
Chemical Reactions Analysis
Tert-butyl (2S)-2-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidine-1-carboxylate hydrochloride can participate in various chemical reactions, including hydrolysis, amidation, and cyclization. Understanding its reactivity profile is crucial for designing synthetic pathways and optimizing yields .
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2.ClH/c1-13(2,3)20-12(19)18-6-4-5-11(18)9-17-8-10(7-14)15-16-17;/h8,11H,4-7,9,14H2,1-3H3;1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZBNNIEWDPYOL-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN2C=C(N=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CN2C=C(N=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137943839 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2548567.png)
![N-benzyl-1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}-N-methylpiperidine-4-carboxamide](/img/structure/B2548570.png)
![2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile](/img/structure/B2548571.png)
![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2548572.png)
![(2-(Benzyloxy)phenyl)(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxiran-2-yl)methanone](/img/structure/B2548575.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2548577.png)



![N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2548585.png)

![7-isopentyl-6-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2548588.png)
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2548589.png)